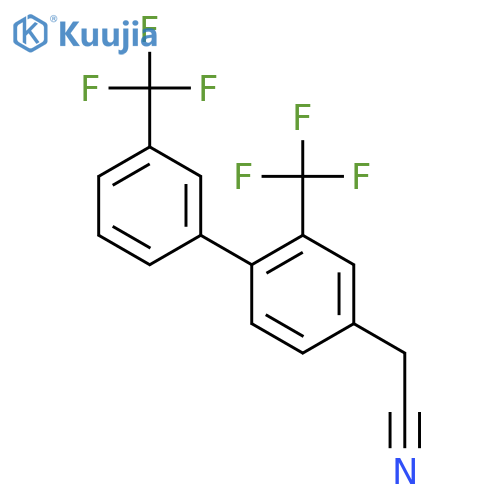Cas no 1261732-37-9 (2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile)

1261732-37-9 structure
商品名:2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile
CAS番号:1261732-37-9
MF:C16H9F6N
メガワット:329.239784955978
CID:4992168
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile
-
- インチ: 1S/C16H9F6N/c17-15(18,19)12-3-1-2-11(9-12)13-5-4-10(6-7-23)8-14(13)16(20,21)22/h1-5,8-9H,6H2
- InChIKey: ORNTXYFDOBVDKR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(CC#N)C=CC=1C1C=CC=C(C(F)(F)F)C=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 446
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 23.8
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011009728-500mg |
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile |
1261732-37-9 | 97% | 500mg |
$806.85 | 2023-09-03 | |
| Alichem | A011009728-1g |
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile |
1261732-37-9 | 97% | 1g |
$1490.00 | 2023-09-03 | |
| Alichem | A011009728-250mg |
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile |
1261732-37-9 | 97% | 250mg |
$475.20 | 2023-09-03 |
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile 関連文献
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1261732-37-9 (2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile) 関連製品
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
